

4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methyl-6,7-methylenedioxycoumarin
Cat. No.:	B080472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and biological potential of **4-Methyl-6,7-methylenedioxycoumarin** (also known as 4-Methylayapin). This coumarin derivative is a versatile compound with significant potential in pharmaceutical development and biochemical research, noted for its photochemical properties and potential as an anti-inflammatory agent.[\[1\]](#)

Core Properties and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of **4-Methyl-6,7-methylenedioxycoumarin** are summarized below. This data provides a foundational understanding of the molecule for experimental design and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	8-methyl-[2][3]dioxolo[4,5-g]chromen-6-one	[4]
Synonyms	4-Methylayapin	[1]
CAS Number	15071-04-2	[1] [4]
Molecular Formula	C ₁₁ H ₈ O ₄	[1] [4]
Molecular Weight	204.18 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	180 - 183 °C	[1]
Purity	≥ 99% (GC)	[1]
Storage	Store at room temperature	[1]

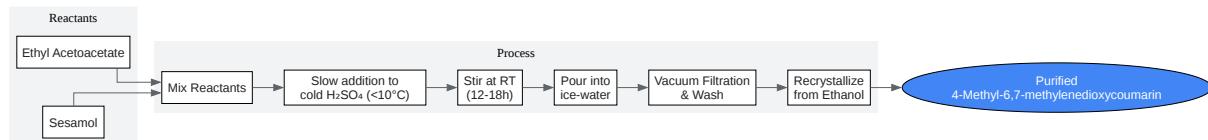
Table 2: Spectroscopic Data Summary

Technique	Data	Reference(s)
¹ H NMR	Estimated chemical shifts (DMSO-d ₆): δ ~7.0-7.2 ppm (s, 1H, Ar-H), δ ~6.8-7.0 ppm (s, 1H, Ar-H), δ ~6.1 ppm (s, 2H, -O-CH ₂ -O-), δ ~6.0 ppm (s, 1H, C3-H), δ ~2.4 ppm (s, 3H, -CH ₃). (Note: Exact values from primary spectra were unavailable; shifts are estimated based on analogous structures.)	[5]
FTIR	Characteristic absorption bands (KBr wafer): ~1700-1730 cm ⁻¹ (C=O, lactone), ~1600-1620 cm ⁻¹ (C=C, aromatic/pyrone), ~1450-1500 cm ⁻¹ (aromatic ring), ~1030-1100 cm ⁻¹ (C-O-C, ether stretch).	[6][7]
Mass Spec. (GC-MS)	m/z Top Peak: 204 (M ⁺); 2nd Highest: 176 ([M-CO] ⁺); 3rd Highest: 175 ([M-CO-H] ⁺).	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Methyl-6,7-methylenedioxycoumarin** are crucial for its application in research and development.

Synthesis Protocol: Pechmann Condensation


The most common and efficient method for synthesizing 4-methylcoumarins is the Pechmann condensation.^{[8][9][10]} This acid-catalyzed reaction involves the condensation of a phenol with a β -ketoester. For **4-Methyl-6,7-methylenedioxycoumarin**, the precursors are sesamol (3,4-methylenedioxophenol) and ethyl acetoacetate.

Materials:

- Sesamol (1.0 eq)
- Ethyl acetoacetate (1.1 eq)
- Concentrated Sulfuric Acid (H_2SO_4) or other Lewis acid catalyst (e.g., $AlCl_3$)
- Ethanol
- Ice-cold water

Procedure:

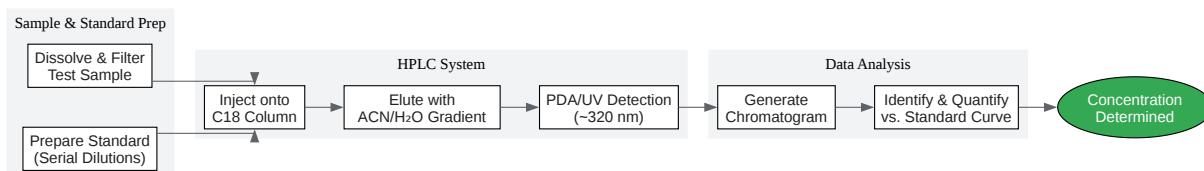
- Chill a flask containing concentrated sulfuric acid in an ice bath to below 10°C.
- In a separate beaker, mix sesamol and ethyl acetoacetate.
- Slowly add the sesamol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
- Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
- A precipitate of crude **4-Methyl-6,7-methylenedioxycoumarin** will form.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- Recrystallize the crude product from ethanol to yield purified white to light-yellow crystals.
- Dry the final product under vacuum.

[Click to download full resolution via product page](#)

Pechmann condensation workflow for synthesis.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for the separation, identification, and quantification of coumarins.[\[11\]](#)[\[12\]](#)[\[13\]](#) A standard reversed-phase method is outlined below.


Instrumentation & Conditions:

- Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5μm particle size).[\[11\]](#)
- Mobile Phase: A gradient or isocratic mixture of:
 - Solvent A: Water with 0.1% Formic Acid or Acetic Acid.
 - Solvent B: Acetonitrile or Methanol.[\[11\]](#)[\[12\]](#)
- Flow Rate: 0.7 - 1.0 mL/min.[\[11\]](#)
- Column Temperature: 30 - 40°C.[\[11\]](#)
- Detector: Photodiode Array (PDA) or UV Detector, monitoring at ~280 nm and/or ~320 nm.[\[11\]](#)[\[12\]](#)

- Injection Volume: 10 - 20 μL .[\[11\]](#)

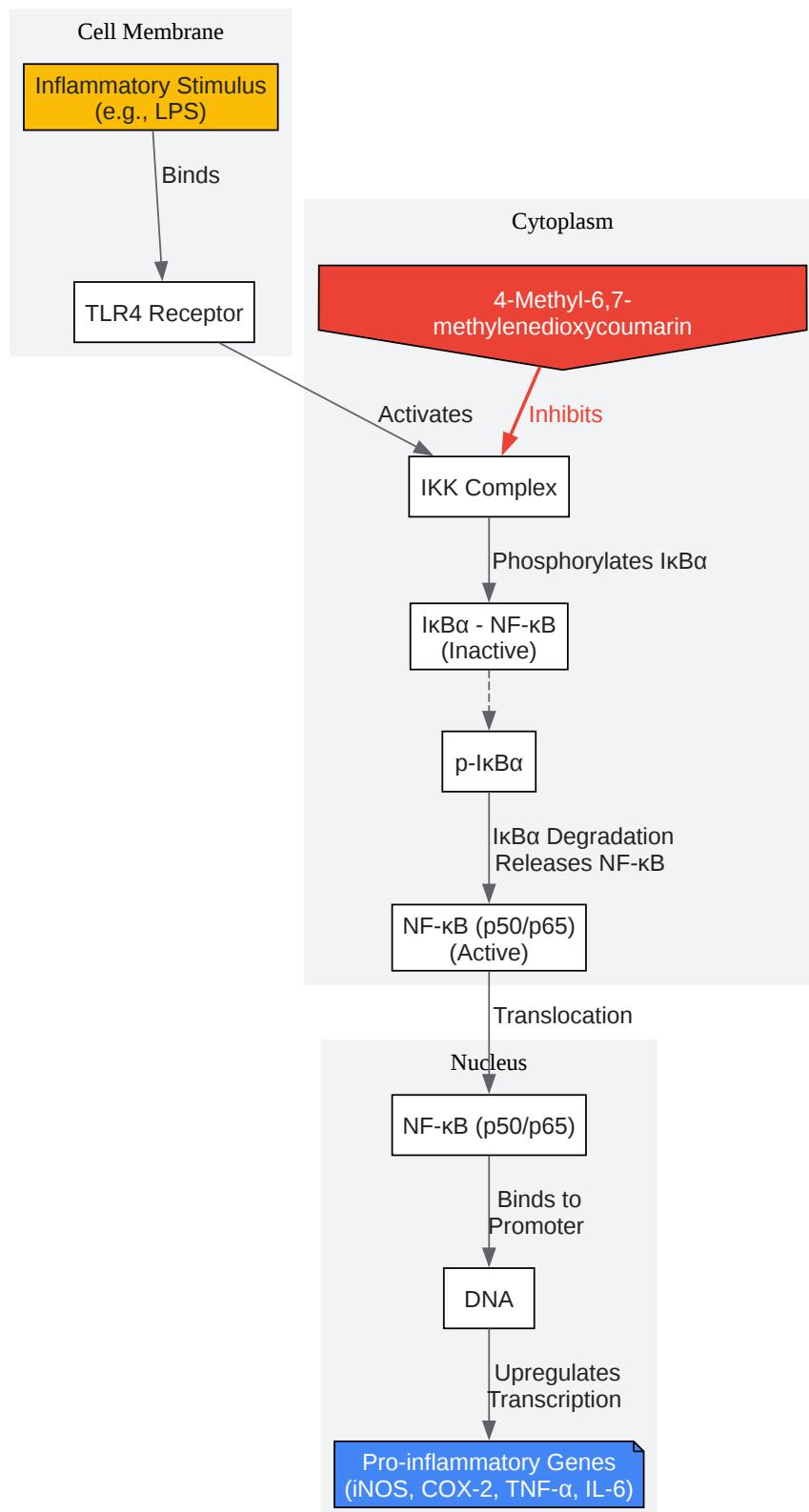
Procedure:

- Standard Preparation: Prepare a stock solution of **4-Methyl-6,7-methylenedioxycoumarin** in the mobile phase organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-100 $\mu\text{g/mL}$).
- Sample Preparation: Dissolve the test sample in the mobile phase, filter through a 0.45 μm syringe filter to remove particulates, and place in an HPLC vial.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the peak for **4-Methyl-6,7-methylenedioxycoumarin** by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standards.

[Click to download full resolution via product page](#)

General workflow for HPLC analysis.

Biological and Pharmacological Profile


Coumarins are a well-regarded class of natural compounds with a wide array of biological activities. Derivatives of 4-methylcoumarin, in particular, are noted for their antioxidant, neuroprotective, and anti-inflammatory properties.[\[1\]](#)

Anti-Inflammatory Activity

4-Methyl-6,7-methylenedioxycoumarin is specifically noted for its potential as an anti-inflammatory agent.^[1] The anti-inflammatory mechanism of many coumarin derivatives is linked to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.^{[2][3][14][15]}

In a typical inflammatory cascade, a stimulus such as Lipopolysaccharide (LPS) activates cell surface receptors (e.g., TLR4), triggering a series of downstream events. This leads to the phosphorylation and subsequent degradation of I κ B α , an inhibitor protein. Once I κ B α is degraded, the NF-κB (p50/p65) dimer is free to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA promoter regions and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF- α and IL-6.^{[3][15]}

Coumarin derivatives have been shown to intervene in this pathway, often by inhibiting the degradation of I κ B α , thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.^{[3][14]}

[Click to download full resolution via product page](#)**Inhibition of the NF-κB inflammatory pathway by coumarins.**

Other Potential Applications

- Photochemical Properties: The coumarin scaffold is known for its fluorescent properties. This compound can be used as a fluorescent probe in biochemical research and as a key intermediate in the development of light-activated drugs and imaging agents.[\[1\]](#)
- Natural Product Synthesis: It serves as a valuable building block in the synthesis of more complex natural products.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6,7-methylenedioxycoumarin | C₁₁H₈O₄ | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. coresta.org [coresta.org]
- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080472#4-methyl-6-7-methylenedioxycoumarin-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com